molecular formula C13H11ClN2O2 B291312 5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide

5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide

Cat. No. B291312
M. Wt: 262.69 g/mol
InChI Key: RMBRKIYYCCZRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied due to its potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide involves the inhibition of various enzymes and receptors. It has been reported to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). It also binds to the dopamine D2 receptor and inhibits its activity.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide has various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and inhibits the growth of fungi. It has also been reported to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide has several advantages and limitations for lab experiments. It has high potency and selectivity, making it a useful tool for studying various biological processes. However, its low solubility in water can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research related to 5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide. One area of interest is its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It may also have potential in the treatment of other diseases, such as cancer and inflammatory disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more efficient synthesis methods and analogs may improve its efficacy and selectivity.
In conclusion, 5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide is a synthetic compound that has been extensively studied for its potential in various scientific research applications. Its mechanism of action involves the inhibition of various enzymes and receptors, and it has been reported to have anticancer, anti-inflammatory, and antifungal properties. Future research may further elucidate its therapeutic potential and improve its efficacy and selectivity.

Synthesis Methods

The synthesis of 5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with pyridine-3-carboxylic acid and thionyl chloride. The resulting product is then treated with ammonia to obtain the final compound. This method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

5-Chloro-2-methoxy-N-pyridin-3-yl-benzamide has been extensively studied for its potential in various scientific research applications. It has been reported to have anticancer, anti-inflammatory, and antifungal properties. It has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

5-chloro-2-methoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C13H11ClN2O2/c1-18-12-5-4-9(14)7-11(12)13(17)16-10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)

InChI Key

RMBRKIYYCCZRSN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=CC=C2

solubility

22.1 [ug/mL]

Origin of Product

United States

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